2,4,6-trimethylpyrimidine hydrochloride
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Overview
Description
2,4,6-Trimethylpyrimidine hydrochloride is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a pyrimidine ring substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylpyrimidine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate, acetaldehyde, and ammonia in a 2:1:1 ratio. This reaction is analogous to the Hantzsch dihydropyridine synthesis . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the methylation of pyrimidine using methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually conducted in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylpyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,4,6-Pyridinetricarboxylic acid.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trimethylpyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of N-acyl aminocoumarins.
Medicine: It is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used as a solvent for the cleavage of hindered esters by anhydrous lithium iodide.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylpyrimidine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile or base in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with cellular components, stabilizing them for microscopic analysis.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,6-Dimethylpyridine (Lutidine): Contains two methyl groups at the 2 and 6 positions on a pyridine ring.
Uniqueness
2,4,6-Trimethylpyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications such as tissue fixation and organic synthesis.
Properties
CAS No. |
64897-98-9 |
---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
2,4,6-trimethylpyrimidine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-4-6(2)9-7(3)8-5;/h4H,1-3H3;1H |
InChI Key |
CMDBEXVQGADTQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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